molecular formula C12H24Cl2N2O2 B5545341 1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride

1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride

Cat. No.: B5545341
M. Wt: 299.23 g/mol
InChI Key: IIQPJTDVGOSKOW-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[45]decane, 3-(4-morpholinyl)-, dihydrochloride is a chemical compound with the molecular formula C12H22Cl2N2O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride typically involves the reaction of morpholine with a spirocyclic precursor. One common method involves the use of 1,3-dioxolane and morpholine under acidic conditions to form the desired spiro compound. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve more rigorous purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction may produce a spirocyclic alcohol .

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-8-azaspiro[4.5]decane, 3-(4-morpholinyl)-, dihydrochloride is unique due to its specific spirocyclic structure and the presence of the morpholine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-morpholin-4-yl-1-oxa-8-azaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.2ClH/c1-3-13-4-2-12(1)9-11(10-16-12)14-5-7-15-8-6-14;;/h11,13H,1-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQPJTDVGOSKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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